molecular formula C24H20ClN5O3 B2426903 8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886899-39-4

8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2426903
CAS No.: 886899-39-4
M. Wt: 461.91
InChI Key: PZDGMBRNOMRGGH-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H20ClN5O3 and its molecular weight is 461.91. The purity is usually 95%.
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Properties

CAS No.

886899-39-4

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.91

IUPAC Name

6-(5-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H20ClN5O3/c1-14-9-10-17(25)11-18(14)30-19(16-7-5-4-6-8-16)13-28-20-21(26-23(28)30)27(3)24(33)29(22(20)32)12-15(2)31/h4-11,13H,12H2,1-3H3

InChI Key

PZDGMBRNOMRGGH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C24H20ClN5O3
  • Molecular Weight : 461.9 g/mol
  • IUPAC Name : 6-(5-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors involved in critical signaling pathways. The exact molecular interactions are under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of phosphodiesterases (PDEs), which play a significant role in cellular signaling.
  • Receptor Binding : Interaction with serotonin receptors (e.g., 5-HT1A and 5-HT7), potentially influencing mood and anxiety pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-f]purines. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Effect
A3751.1High potency against melanoma
M141.2Effective in inhibiting growth
RPMI79513.3Moderate inhibition

These findings suggest that structural modifications can enhance anticancer activity, making this compound a candidate for further development in cancer therapeutics .

Antidepressant and Anxiolytic Effects

In a study evaluating derivatives of imidazo[2,1-f]purine compounds for antidepressant activity, specific analogs demonstrated significant effects in animal models. For example:

  • A derivative exhibited superior anxiolytic effects compared to diazepam at a dose of 2.5 mg/kg during forced swim tests (FST) in mice .

This suggests that the compound may influence serotonin receptor pathways critical for mood regulation.

Study on Anticancer Activity

A comprehensive study investigated various imidazo[2,1-f]purine derivatives for their anticancer properties against several human cancer cell lines. The results indicated that modifications to the phenyl groups significantly affected the compounds' potency against specific tumors .

Pharmacological Evaluation

In vivo studies assessed the pharmacological profiles of selected derivatives for their efficacy as antidepressants and anxiolytics. These studies employed standard behavioral assays to evaluate the therapeutic potential and side-effect profiles .

Q & A

Q. What are the key structural features influencing this compound’s biological activity?

The compound’s imidazo[2,1-f]purine core, substituted with a 5-chloro-2-methylphenyl group and a 2-oxopropyl chain, enhances receptor selectivity and stability. The chloro and methyl groups on the phenyl ring contribute to hydrophobic interactions with target receptors (e.g., adenosine receptors), while the 2-oxopropyl moiety improves solubility and metabolic stability. Comparative studies show that modifications to these substituents significantly alter binding affinity .

Q. What synthetic methodologies are used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Cyclization of purine precursors under acidic/basic conditions to form the imidazo[2,1-f]purine core.
  • Step 2: Introduction of substituents via alkylation or amination reactions.
  • Step 3: Final purification using column chromatography or recrystallization. Key parameters include solvent choice (e.g., dichloromethane, ethanol), temperature control (25–80°C), and catalysts like palladium for cross-coupling reactions. Yields range from 40–70% depending on optimization .

Q. Which analytical techniques validate its purity and structure?

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) verifies molecular weight (±0.001 Da accuracy).
  • HPLC assesses purity (>95% required for pharmacological studies).
  • X-ray crystallography (if available) resolves 3D conformation for docking studies .

Advanced Research Questions

Q. How can computational modeling optimize receptor binding affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like adenosine receptors. For example:

  • Docking Score: ΔG = -9.2 kcal/mol for adenosine A₂ₐ receptor binding.
  • Key Interactions: Chlorophenyl group forms π-π stacking with Phe168, while the 2-oxopropyl chain hydrogen-bonds to Asn253. Optimization strategies include modifying the oxopropyl chain to enhance hydrogen bonding .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) may arise from:

  • Assay Conditions: Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Structural Analogues: Compare activity across derivatives (see Table 1). Methodological Solution: Standardize assays using SPR (surface plasmon resonance) for binding kinetics and orthogonal cell-based assays (e.g., luciferase reporters) .

Q. What experimental design principles optimize synthesis yield?

Use Design of Experiments (DoE) to screen variables:

FactorRangeOptimal Value
Temperature50–100°C80°C
Catalyst Loading1–5 mol%3 mol%
Reaction Time12–24 hrs18 hrs
Response surface methodology (RSM) identifies interactions between factors, reducing trial-and-error approaches .

Q. How do structural analogues compare in activity?

CompoundSubstituentsActivity (IC₅₀)
Parent Compound5-chloro-2-methylphenyl15 nM (Adenosine A₂ₐ)
Analog 14-fluorophenyl120 nM
Analog 23-methoxyphenyl45 nM
The chloro and methyl groups in the parent compound enhance selectivity over fluorinated or methoxylated analogues .

Methodological Notes

  • Receptor Binding Assays: Use radioligand displacement (³H-adenosine) with membrane preparations from HEK293 cells expressing recombinant receptors.
  • Data Analysis: Apply nonlinear regression (GraphPad Prism) for IC₅₀/EC₅₀ calculations.
  • Synthetic Challenges: Protect the 2-oxopropyl group during amination steps to avoid keto-enol tautomerism .

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